9-Aminominocycline

Overview

Description

9-Aminominocycline is a metabolite of Minocycline Hydrochloride . It is a derivative of minocycline, which is a semi-synthetic tetracycline antibiotic. It is often used in research and has been studied for its antibacterial properties .

Synthesis Analysis

The synthesis of this compound involves the creation of 9-acylamino and 9-sulfonylamino derivatives of minocycline . These compounds have shown activity against both tetracycline-susceptible and tetracycline-resistant strains . Methods of preparing and purifying 9-nitrominocycline and this compound are disclosed in the patent literature .Molecular Structure Analysis

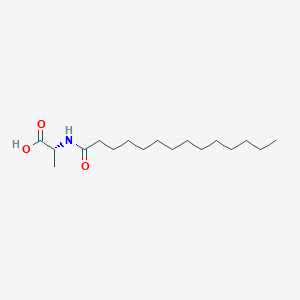

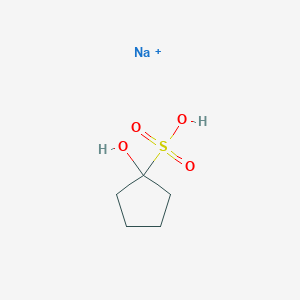

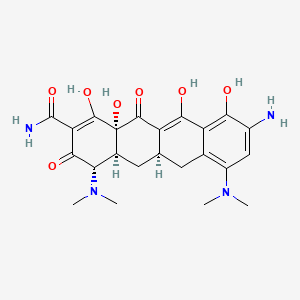

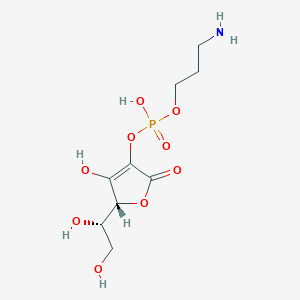

The molecular formula of this compound is C23H28N4O7 . The structure of this compound includes a tetracycline core, with additional functional groups that contribute to its unique properties .Chemical Reactions Analysis

This compound, like other tetracyclines, is known to interact with bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects . The specific chemical reactions involved in these processes are complex and involve multiple steps .Physical And Chemical Properties Analysis

This compound has a molecular weight of 472.5 g/mol . It is a solid at room temperature .Scientific Research Applications

Antibacterial Applications and Resistance

Research into 9-Aminominocycline, a derivative of minocycline, has revealed its significant activity against a broad spectrum of bacteria, including Gram-positive and Gram-negative species, as well as its potential in overcoming antibiotic resistance mechanisms. For instance, studies have highlighted its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, two pathogens of critical concern due to their resistance to many other antibiotics. The compound's ability to inhibit protein synthesis by binding to the bacterial 30S ribosomal subunit makes it a valuable agent in the fight against resistant infections (Bishburg & Bishburg, 2009).

Anti-inflammatory and Neuroprotective Effects

Beyond its antibacterial properties, this compound has been investigated for its anti-inflammatory and neuroprotective effects. Its potential in treating chronic pain and neurodegenerative diseases has been explored, with findings suggesting that minocycline, through its modulation of inflammatory pathways and protection against neuronal damage, could offer therapeutic benefits in conditions such as chronic pain syndromes and possibly neurodegenerative disorders (Zhou et al., 2018).

Anticancer Activity

Research has also delved into the role of this compound and its analogs in cancer therapy. The compound's ability to interact with DNA and disrupt cellular processes critical for tumor growth and metastasis has been noted. Specifically, cisplatin analogs with increased DNA interaction, inspired by the structure of this compound, have shown promise in overcoming resistance in cancer cells, providing a new avenue for the development of more effective cancer treatments (Hardie et al., 2017).

Dermatological Applications

In dermatology, the use of minocycline and its derivatives, including this compound, for the treatment of acne and other skin conditions has been well-documented. Its anti-inflammatory properties, coupled with its ability to inhibit bacterial growth, make it an effective treatment for acne vulgaris and other inflammatory skin disorders. The compound's effects on skin pigmentation and its potential in treating dermatological manifestations associated with systemic diseases have also been subjects of interest (Sánchez et al., 2004).

Environmental Impact and Ecotoxicology

Furthermore, the environmental presence and impact of tetracyclines, including this compound, have raised concerns regarding their ecotoxicology and the development of antibiotic resistance in natural ecosystems. Studies have examined the persistence of these compounds in water bodies and soils, their effects on non-target organisms, and the potential risks associated with their widespread use in agriculture and medicine (Daghrir & Drogui, 2013).

Mechanism of Action

Target of Action

The primary target of 9-Aminominocycline is the Tet(X4) inactivating enzyme found in tigecycline-resistant tet(X4)-positive Escherichia coli . This enzyme is responsible for conferring resistance to tigecycline, a broad-spectrum antibiotic.

Mode of Action

This compound exhibits synergistic antibacterial activity with tigecycline . It binds to the Tet(X4) inactivating enzyme, rendering it more stable . This interaction inhibits the growth of antibiotic-resistant bacteria and efficiently retards the evolution of the tet(X4) gene .

Biochemical Pathways

The combination of tigecycline and this compound affects several biochemical pathways. It can destroy the normal membrane structure of bacteria, inhibit the formation of biofilm, remarkably reduce the level of intracellular ATP, and accelerate the oxidative damage of bacteria . The genes related to this compound and tigecycline were mainly enriched in ABC transporters .

Pharmacokinetics

This compound is a metabolite of tigecycline . Concentrations of this compound were approximately 6.5% and 11% of the tigecycline concentrations in serum and urine, respectively . The primary route of elimination is excretion of unchanged tigecycline into feces, and the secondary elimination pathways are renal excretion of unchanged drug and metabolism to glucuronide conjugates and this compound .

Result of Action

The result of this compound’s action is the restoration of sensitivity to tigecycline in tet(X4)-positive Escherichia coli . It inhibits the growth of antibiotic-resistant bacteria, efficiently retards the evolution of the tet(X4) gene, and narrows the drug mutant selection window .

Properties

IUPAC Name |

(4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O7/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33)/t8-,10-,16-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIPCMYBFDOLBO-IRDJJEOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149934-19-0 | |

| Record name | 9-Aminominocycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149934190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S,4aS,5aR,12aS)- 9-amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-Naphthacenecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-AMINOMINOCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0778NOJ5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 9-aminominocycline in the synthesis of tigecycline?

A1: this compound serves as a crucial precursor in the synthesis of tigecycline [, , ]. It reacts with N-t-butylglycyl chloride hydrochloride to form tigecycline, a glycylcycline antibiotic [, ]. This reaction typically occurs under controlled pH conditions and an inert atmosphere to optimize yield and purity [, ].

Q2: What are the primary routes of elimination for tigecycline, and how does its metabolism relate to this compound?

A2: Tigecycline is primarily eliminated through fecal excretion, accounting for a significant portion of the administered dose []. While the liver plays a role in tigecycline metabolism, a key metabolic pathway involves amide hydrolysis, which breaks down tigecycline into t-butylaminoacetic acid and this compound [, ]. This highlights this compound as a significant metabolite in the breakdown of tigecycline within the body.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1505710.png)

![2-[Bis(propylsulfanyl)methyl]furan](/img/structure/B1505720.png)